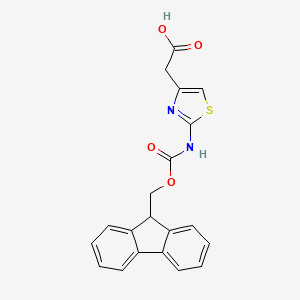

Fmoc-2-aminothiazole-4-acetic acid

Description

BenchChem offers high-quality Fmoc-2-aminothiazole-4-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2-aminothiazole-4-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c23-18(24)9-12-11-27-19(21-12)22-20(25)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,11,17H,9-10H2,(H,23,24)(H,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIINXFRJDUAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC(=CS4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc 2 Aminothiazole 4 Acetic Acid and Its Derivatives

Minimizing Side Reactions and Byproduct Formation

Side reactions are a common challenge in SPPS, potentially leading to lower yields and difficult purifications. iris-biotech.debibliomed.org When incorporating thiazole (B1198619) amino acids, potential side reactions include racemization and issues arising from the specific properties of the thiazole ring. The choice of coupling reagents and reaction conditions can significantly impact the extent of these side reactions. chempep.com For example, the use of certain bases can promote racemization, highlighting the need for careful optimization. chempep.com Another common side reaction in Fmoc-SPPS is the formation of diketopiperazines, especially when proline is the C-terminal residue. iris-biotech.de While not specific to thiazole amino acids, this is a general consideration during peptide chain elongation.

Resin Selection and Linker Chemistry

The choice of solid support and linker is critical in SPPS. The linker connects the growing peptide chain to the resin and must be stable throughout the synthesis but cleavable under specific conditions at the end. mdpi.com For the synthesis of peptides containing Fmoc-2-aminothiazole-4-acetic acid, resins like the 2-chlorotrityl chloride resin are often used. mdpi.comnih.gov This type of resin allows for the cleavage of the final peptide under mild acidic conditions, which helps to preserve acid-sensitive functionalities that may be present in the peptide. researchgate.net The selection of the linker also influences the C-terminal functionality of the cleaved peptide, which can be a carboxylic acid or an amide depending on the linker chemistry.

Synthesis of Peptidomimetics Incorporating Thiazole Moieties

Design Principles for Thiazole-Based β-Turn Mimetics

The interaction between peptide ligands and their receptors often involves β-turn structures. nih.gov However, the inherent flexibility of peptides and their susceptibility to enzymatic degradation limit their therapeutic potential. nih.gov To overcome these limitations, researchers have focused on designing peptidomimetics that mimic the β-turn conformation, aiming for increased rigidity and stability. nih.gov Thiazole-based scaffolds have emerged as promising candidates for this purpose.

The synthesis of these mimetics often employs solid-phase peptide synthesis (SPPS) techniques. rsc.orgnih.gov For instance, a solid-phase synthesis approach can be utilized, starting from a chloromethyl polystyrene resin to create a sulfur linker unit, which then serves as the foundation for building the thiazole-containing peptide. rsc.org Amide couplings are typically performed at various positions on the thiazole ring using the Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategy. rsc.org

Traceless Linker Strategies in Solid-Phase Peptidomimetic Synthesis

Traceless linkers are crucial tools in solid-phase organic synthesis, as they allow for the cleavage of the target molecule from the solid support without leaving any residual atoms from the linker. acs.org This "scarless" cleavage is highly desirable for the synthesis of small molecules and peptidomimetics, ensuring the final product is composed solely of the intended atoms. acs.org A variety of traceless linker strategies have been developed, each with its own set of cleavage conditions and compatibilities with different reaction types. acs.orgimtm.cz

In the context of thiazole-based peptidomimetics, traceless linker strategies have been successfully employed. rsc.orgnih.gov One such strategy begins with the conversion of a chloromethyl polystyrene resin to a resin containing a sulfur linker. rsc.org This sulfur-functionalized resin is then used to assemble the thiazole core and the attached peptide chains. The final compound is cleaved from the resin, leaving no trace of the linker. rsc.org This method has been used to produce 1,3-thiazole-based peptidomimetics with high purity. rsc.org

Other traceless linker systems include those based on silyl, germanium, and sulfone chemistries, although these can have limitations such as sensitivity to certain reaction conditions or the need for expensive cleavage reagents. imtm.cz Newer hydrazone-based linkers offer stability under both acidic and basic conditions and can be cleaved under very mild conditions. imtm.cz The choice of a traceless linker strategy depends on the specific chemistry of the target molecule and the desired reaction conditions during the solid-phase synthesis.

Challenges and Advancements in Fmoc SPPS with Non-Canonical Amino Acids

The incorporation of non-canonical amino acids (ncAAs), such as Fmoc-2-aminothiazole-4-acetic acid, into peptides via Fmoc solid-phase peptide synthesis (SPPS) presents both significant opportunities and challenges. nih.gov These novel building blocks allow medicinal chemists to create peptides with enhanced drug-like properties, moving beyond the limitations of the 20 canonical amino acids. nih.gov However, the integration of ncAAs into standard SPPS workflows is not always straightforward.

Challenges:

Synthesis and Incorporation: Each ncAA may require optimization of coupling conditions to ensure efficient incorporation into the growing peptide chain without side reactions. The presence of unusual functional groups can interfere with standard coupling reagents or require alternative protection strategies. nih.govresearchgate.net

Insolubility: A major problem in peptide chemistry is the poor solubility of fully protected peptides in organic solvents, which can hinder synthesis and purification. nih.govresearchgate.net The introduction of certain ncAAs can exacerbate this issue.

Side Reactions: Specific ncAAs can be prone to unwanted side reactions under standard SPPS conditions. For example, aspartimide formation is a well-known side reaction in Fmoc chemistry, particularly when an aspartic acid residue is followed by certain amino acids. nih.govresearchgate.net While not directly related to thiazoles, this highlights the sequence-dependent challenges that can arise with modified residues.

Purity of Building Blocks: The purity of the Fmoc-amino acid building blocks is critical for a successful synthesis. nih.govresearchgate.net Impurities, such as residual acetic acid, can lead to permanent capping of the peptide chain, reducing the yield of the desired product. nih.govresearchgate.net

Advancements:

Improved Methodologies: Continuous improvements in Fmoc SPPS technology are being reported, including enhanced efficiency, reduced synthesis times, and better methods for producing high-quality peptides. nih.govresearchgate.net

Novel Protecting Groups and Linkers: The development of new protecting groups and linker strategies helps to overcome some of the challenges associated with ncAAs. For instance, the use of more labile side-chain protecting groups can minimize side reactions during cleavage. nih.govresearchgate.net

Automation and Monitoring: The amenability of Fmoc SPPS to automation has been a significant advantage. altabioscience.com The strong UV absorbance of the cleaved Fmoc group allows for real-time monitoring of the deprotection steps, providing a useful indicator of synthesis success. nih.govaltabioscience.com

Late-Stage Functionalization: An alternative to incorporating pre-synthesized ncAAs is the late-stage functionalization of peptides on the solid support. This approach allows for the introduction of diverse functionalities after the main peptide backbone has been assembled. nih.gov

The table below summarizes some key aspects of the challenges and advancements in Fmoc SPPS with non-canonical amino acids.

| Aspect | Challenge | Advancement |

| Building Blocks | Limited availability and high cost of diverse ncAAs. nih.gov | Development of new synthetic routes for ncAAs and increasing commercial availability. nih.govnih.gov |

| Synthesis | Poor solubility of protected peptides and potential for side reactions. nih.govresearchgate.net | Improved coupling reagents, backbone amide protection, and optimized reaction conditions. nih.govresearchgate.net |

| Cleavage | Harsh cleavage conditions can degrade sensitive ncAAs. | Milder cleavage cocktails and orthogonal protecting group strategies. nih.gov |

| Purification | Complex mixtures of by-products can complicate purification. | Advanced chromatographic techniques and improved synthesis protocols leading to higher purity crude products. nih.govresearchgate.net |

Contribution of 2 Aminothiazole 4 Acetic Acid to Medicinal Chemistry and Drug Discovery

Scaffold Design and Pharmacophore Identification

2-Aminothiazole (B372263) as a Privileged Structure in Bioactive Molecules

The 2-aminothiazole (2-AT) ring is recognized as a "privileged structure" in medicinal chemistry. This term describes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a recurring motif in a wide range of bioactive compounds. researchgate.netnih.gov Its prevalence is noted in several clinically approved drugs, including the anticancer agents dasatinib (B193332) and alpelisib. nih.gov

The versatility of the 2-aminothiazole scaffold arises from its specific structural and electronic properties. The ring system contains nitrogen and sulfur atoms which, along with the exocyclic amino group, can participate in various non-covalent interactions such as hydrogen bonding, metal chelation, and π-π stacking. researchgate.netuq.edu.au This enables derivatives to bind with high affinity to the active sites of numerous proteins and enzymes, leading to a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and antineoplastic activities. nih.govnih.govscholarsresearchlibrary.com

Mimicry of Natural Substrates and Ligands

A key strategy in drug design is the creation of molecules that can mimic the shape and electronic properties of endogenous ligands or enzyme substrates to modulate biological pathways. The 2-aminothiazole ring serves as an effective bioisostere—a chemical substituent that can replace another group without significantly altering the molecule's biological activity. It has been successfully used as a bioisosteric replacement for phenol (B47542) and pyridine (B92270) moieties in various therapeutic agents. nih.govacs.org

A notable example is in the design of farnesyltransferase inhibitors (FTis). nih.gov To mimic the C-terminal CAAX tetrapeptide of the Ras protein, researchers have replaced the native cysteine residue with 2-aminothiazole-4-acetic acid derivatives. This substitution resulted in compounds that effectively inhibited the farnesyltransferase enzyme, a key target in cancer therapy. nih.gov Similarly, the 2-aminothiazole functionality has been used as a phenol isostere in the development of dopamine (B1211576) agonists like pramipexole. acs.org

Applications as Building Blocks for Complex Molecular Architectures

The bifunctional nature of 2-aminothiazole-4-acetic acid, possessing both a reactive amino group and a carboxylic acid handle, makes it an exceptionally useful building block for synthesizing more complex molecules. ontosight.ainih.gov

Construction of Heterocyclic Compounds (e.g., Quinolines, Pyrimidines, Pyran Derivatives)

The 2-aminothiazole nucleus is a versatile starting point for the synthesis of a variety of other heterocyclic systems. While direct conversion to quinolines is less common, the amino and acid functionalities can be readily manipulated to construct fused ring systems. For instance, 2-aminothiazoles can react with pyran-2-one derivatives, leading to the formation of more complex heterocyclic structures through ring-opening and rearrangement reactions. researchgate.net The amino group can also be used as a nucleophile to build pyrimidine (B1678525) rings, leading to fused systems like thiazolo[5,4-d]pyrimidines, which have been investigated as potent adenosine (B11128) receptor antagonists. nih.gov The inherent reactivity of the scaffold allows for its incorporation into diverse molecular frameworks, significantly expanding the chemical space for drug discovery. nih.gov

Development of Hybrid Molecules and Conjugates

The presence of both an amine and a carboxylic acid allows 2-aminothiazole-4-acetic acid to be readily incorporated into larger molecules and conjugates. The Fmoc-protected version is a prime example, designed specifically for conjugation into peptide chains. nih.gov Beyond this, the core structure has been used to create hybrid molecules where it is linked to other pharmacophores to achieve dual or enhanced biological activity. For example, novel aminothiazole derivatives possessing a phenoxy acetic acid moiety were synthesized and evaluated for hypolipidemic activity. nih.gov This approach allows medicinal chemists to combine the desirable properties of the 2-aminothiazole scaffold with those of other molecular fragments to fine-tune pharmacological profiles.

Targeting Specific Biochemical Pathways

Derivatives of 2-aminothiazole-4-acetic acid have been designed to interact with a multitude of specific biochemical targets, underscoring the scaffold's therapeutic potential. nih.gov

The most prominent area of application is in oncology. nih.govnih.gov The 2-aminothiazole scaffold is a core component of numerous kinase inhibitors. By modifying the substituents on the thiazole (B1198619) ring, researchers have developed compounds that target specific kinases involved in cancer progression, such as:

Src/Abl Kinase: Targeted by the drug Dasatinib. nih.gov

Phosphatidylinositol 3-kinases (PI3Ks): Targeted by Alpelisib. nih.gov

Aurora Kinases: Identified as key enzymes in tumor growth, with 2-aminothiazole derivatives being designed as potent inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase: Another important target for anticancer agents derived from this scaffold. nih.gov

Beyond kinases, these derivatives have been shown to inhibit other crucial cellular pathways. Some compounds target tubulin polymerization, while others interfere with the importin (KPNB1) pathway, which is vital for the nuclear transport of proteins like STAT3 and EGFR. nih.govnih.gov This broad range of targets highlights the adaptability of the 2-aminothiazole core in designing drugs for complex diseases.

Research Findings on 2-Aminothiazole Derivatives

| Derivative Class | Application / Target | Key Research Findings | Citation |

| Thiazolo[5,4-d]pyrimidines | Adenosine A1/A2A Receptor Antagonists | Designed as dual antagonists with nanomolar affinity, showing potential in animal models of depression. | nih.gov |

| Phenoxy Acetic Acid Hybrids | Hypolipidemic Agents | Novel synthesized compounds demonstrated hypolipidemic activity in high-fat diet-induced hyperlipidemic rat models. | nih.gov |

| Farnesyltransferase Inhibitors | Anticancer (Ras Pathway) | Mimicking the CAAX tetrapeptide of Ras protein, these derivatives showed significant FTase inhibition in vitro and in cells. | nih.gov |

| N-substituted 4-phenyl-2-aminooxazoles | Antitubercular | As bioisosteres of 2-aminothiazoles, these compounds maintained antitubercular activity with potentially improved physicochemical properties. | nih.gov |

| 2-Aminothiazole-based Amides | Anticancer (Importin β1) | A derivative showed high binding affinity for KPNB1, inhibiting the importin pathway crucial for cancer cell function. | nih.gov |

Development of Enzyme Inhibitors (e.g., Metallo-β-lactamase Inhibitors)

The rise of antibiotic resistance, particularly through the production of metallo-β-lactamases (MBLs), presents a formidable challenge to global health. These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including last-resort carbapenems, rendering them ineffective. nih.govresearchgate.net In the quest for MBL inhibitors, derivatives of 2-aminothiazole-4-carboxylic acid have emerged as a promising class of compounds. nih.gov

Researchers have successfully developed 2-aminothiazole-4-carboxylic acids (AtCs) that exhibit potent, broad-spectrum inhibitory activity against B1, B2, and B3 subclasses of MBLs. nih.gov The design of these inhibitors was guided by the principle of mimicking the binding features of hydrolyzed carbapenems in the active site of the enzyme. nih.gov Crystallographic studies have confirmed that these AtCs bind to the active sites of various MBLs in a manner that resembles the binding of carbapenem (B1253116) products. nih.gov This binding effectively neutralizes the enzyme's ability to degrade β-lactam antibiotics.

The practical application of this research has been demonstrated in studies where AtCs were shown to restore the antibacterial activity of meropenem (B701) against MBL-producing bacterial isolates. nih.gov These findings underscore the potential of the 2-aminothiazole-4-acetic acid scaffold in developing clinically effective MBL inhibitors to combat multidrug-resistant bacterial infections. nih.govresearchgate.net

Table 1: Examples of 2-Aminothiazole Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| 2-Aminothiazole-4-carboxylic acids (AtCs) | Metallo-β-lactamases (MBLs) | Potent, broad-spectrum inhibition of B1, B2, and B3 MBLs. nih.gov |

Modulators of Peptide Transporters (PEPT1 and PEPT2)

The human peptide transporters PEPT1 and PEPT2 are crucial for the absorption and distribution of di- and tripeptides, as well as various peptide-like drugs. nih.govnih.gov Consequently, these transporters are of significant interest for drug delivery applications. nih.gov The 2-aminothiazole-4-acetic acid (ATAA) core has been systematically investigated for its potential to interact with and be transported by PEPT1 and PEPT2. nih.govsigmaaldrich.com

Studies involving the synthesis and evaluation of amino acid conjugates of ATAA have revealed distinct structure-activity relationships for binding to these transporters. It was found that the affinity of these conjugates for PEPT1 and PEPT2 is highly dependent on the nature of the linkage. Specifically, N-terminal conjugates, where the amino acid is attached to the amino group of ATAA (Xaa-ATAA), demonstrated medium to high affinity for both transporters. nih.gov In contrast, C-terminal conjugates, with the amino acid linked to the carboxylic acid of ATAA (ATAA-Xaa), showed low to medium inhibitory activity. nih.gov

Among the synthesized derivatives, Val-ATAA was identified as a particularly promising candidate, exhibiting exceptionally high affinity for PEPT1. nih.gov This finding suggests that the 2-aminothiazole-4-acetic acid scaffold can be effectively functionalized to create high-affinity ligands for peptide transporters, paving the way for the development of novel drug delivery systems that exploit these transport pathways. nih.gov

Table 2: Affinity of 2-Aminothiazole-4-acetic Acid (ATAA) Derivatives for Peptide Transporters

| Compound Type | Transporter | Affinity/Inhibitory Activity |

|---|---|---|

| N-terminal Xaa-ATAA conjugates | PEPT1 & PEPT2 | Medium to high affinity. nih.gov |

| C-terminal ATAA-Xaa conjugates | PEPT1 & PEPT2 | Low to medium inhibitory activity. nih.gov |

Exploration in Receptor Antagonist Design (e.g., Adenosine Receptors)

The versatility of the 2-aminothiazole scaffold extends to its use in the design of receptor antagonists. nih.gov A notable example is its application in the development of antagonists for adenosine receptors, which are implicated in a variety of physiological processes. nih.gov

In a quest for novel, non-xanthine adenosine receptor antagonists, researchers have synthesized and evaluated a series of 2-aminoimidazole and 2-aminoimidazolyl-thiazole derivatives. nih.gov These studies revealed that modifications to the core structure significantly influenced the affinity and selectivity for different adenosine receptor subtypes. The initial 2-aminoimidazole derivatives displayed weak to moderate affinity. nih.gov However, further structural elaboration to 2-aminoimidazolyl-thiazole derivatives led to a marked improvement in affinity for the A1, A2A, and A3 adenosine receptor subtypes. nih.gov

One particular compound, (2-amino-1-(4-(trifluoromethyl)phenyl)-1H-imidazol-5-yl)(4-chlorophenyl) methanone, emerged from the 2-aminoimidazole series with the highest affinity for the A3 receptor. nih.gov These findings highlight the utility of the broader 2-aminothiazole and related bioisosteric scaffolds in the rational design of potent and selective receptor antagonists. nih.gov

Structure-Activity Relationship (SAR) Studies of Thiazole-Containing Compounds

The biological activity of compounds derived from 2-aminothiazole-4-acetic acid is intricately linked to their molecular structure. Systematic structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds for various biological targets. nih.govresearchgate.netacs.org

In the context of developing antitubercular agents, SAR studies on a series of 2-aminothiazoles have demonstrated that while the central thiazole ring and a 2-pyridyl substituent at the C-4 position are crucial for activity, the N-2 position of the aminothiazole is highly amenable to modification. nih.gov By introducing various substituted benzoyl groups at this position, researchers were able to enhance the antitubercular activity by more than 128-fold compared to the initial hit compound. nih.gov

Similarly, in the development of anti-giardial agents, SAR studies of 2-amino-4-arylthiazole derivatives revealed that the nature of the substituent on the amino group significantly impacts biological activity. researchgate.net These studies underscore the importance of a systematic approach to modifying the 2-aminothiazole scaffold to fine-tune its interaction with specific biological targets and achieve desired therapeutic effects.

Analytical and Spectroscopic Investigations in Research on Fmoc 2 Aminothiazole 4 Acetic Acid

Chromatographic Purity Assessment and Isolation Methodologies

Chromatographic techniques are indispensable tools in the synthesis and analysis of Fmoc-2-aminothiazole-4-acetic acid. They are employed to monitor the progress of the reaction when the Fmoc protecting group is introduced onto 2-aminothiazole-4-acetic acid and for the purification of the final product. The purity of the resulting Fmoc-amino acid is a critical determinant for the successful synthesis of high-quality peptides, as even minor impurities can lead to the formation of truncated or deletion sequences. sigmaaldrich.com For applications in peptide synthesis, a purity level of 98% or higher is generally recommended.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and widely used method for determining the purity of Fmoc-2-aminothiazole-4-acetic acid. The technique separates the target compound from precursors, reagents, and by-products based on its hydrophobicity. The large, nonpolar Fmoc group imparts significant hydrophobic character to the molecule, making it well-suited for retention on a nonpolar stationary phase, such as octadecylsilane (B103800) (C18).

In a typical RP-HPLC analysis, the sample is dissolved in an appropriate solvent and injected into the system. A gradient elution is commonly employed, where the mobile phase composition is changed over time from a highly aqueous, polar solvent to a more organic, nonpolar solvent (e.g., acetonitrile). This gradient effectively elutes compounds of increasing hydrophobicity from the column. Detection is usually performed using a UV detector, as the fluorenyl group of the Fmoc moiety is a strong chromophore, typically showing maximum absorbance at wavelengths around 265 nm and 301 nm.

While specific, published methods for this exact compound are proprietary to manufacturers, a representative analytical method can be constructed based on established methods for similar Fmoc-amino acids and their precursors. lgcstandards.comgoogle.com For instance, the analysis of the precursor, 2-aminothiazole-4-acetic acid, utilizes a phenyl-based column with a water/acetonitrile mobile phase containing phosphoric acid. lgcstandards.com For Fmoc-protected amino acids, a C18 column with a mobile phase containing 0.1% trifluoroacetic acid (TFA) is common, as TFA acts as an ion-pairing agent to improve peak shape. google.com

The following table outlines typical conditions for the RP-HPLC analysis of Fmoc-2-aminothiazole-4-acetic acid, designed to separate the main compound from potential impurities like the unprotected 2-aminothiazole-4-acetic acid and hydrolyzed Fmoc-OH.

Table 1: Representative RP-HPLC Method Parameters for Purity Analysis of Fmoc-2-aminothiazole-4-acetic Acid

| Parameter | Typical Value | Purpose |

| Column | Octadecylsilane (C18), 5 µm particle size, 250 x 4.6 mm | Provides a nonpolar stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The primary aqueous solvent. TFA is an ion-pairing agent that sharpens the peaks of acidic compounds. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (MeCN) | The organic modifier. Increasing its concentration elutes more hydrophobic compounds. |

| Gradient Program | Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. | A gradual increase in organic solvent ensures the separation of compounds with varying polarities. The initial low percentage of B allows for the elution of polar impurities, while the ramp to a high percentage of B is necessary to elute the highly hydrophobic Fmoc-protected compound. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC that provides a good balance between resolution and analysis time. |

| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry. |

| Detection | UV at 265 nm | The Fmoc group has a strong UV absorbance at this wavelength, allowing for sensitive detection of the target compound and any Fmoc-containing impurities. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

This table represents a typical method; actual parameters may be optimized by individual laboratories.

Q & A

Basic: What are the standard methods for synthesizing Fmoc-2-aminothiazole-4-acetic acid, and how can side reactions be minimized?

Answer:

Synthesis typically involves coupling the thiazole ring to the Fmoc-protected amino acid backbone. A common approach is to use carbodiimide-based activation (e.g., DCC or EDCI) in anhydrous solvents like DMF or THF. Evidence from analogous Fmoc-amino acid syntheses suggests that maintaining a pH of 8–9 during coupling minimizes racemization . Side reactions, such as premature Fmoc deprotection, can be mitigated by avoiding prolonged exposure to bases (e.g., piperidine) and using low temperatures (0–4°C). Purity is monitored via HPLC (≥98% purity threshold recommended) .

Advanced: How does the steric hindrance of the thiazole ring influence solid-phase peptide synthesis (SPPS) efficiency?

Answer:

The thiazole ring introduces steric constraints, potentially slowing coupling kinetics. To optimize SPPS:

- Use double coupling protocols with HOBt or Oxyma as additives to enhance activation .

- Employ microwave-assisted synthesis to reduce reaction time (e.g., 50°C for 10–15 minutes) .

- Monitor resin loading via Kaiser test or quantitative ninhydrin assays to confirm coupling efficiency. Computational modeling (e.g., DFT) can predict steric clashes and guide linker selection (e.g., PEG-based resins in ) .

Basic: What analytical techniques are recommended for assessing the purity and identity of Fmoc-2-aminothiazole-4-acetic acid?

Answer:

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Retention time and UV-Vis spectra (λ = 265–300 nm for Fmoc) confirm identity .

- NMR : H NMR in DMSO-d6 should show characteristic Fmoc aromatic protons (δ 7.3–7.8 ppm) and thiazole protons (δ 7.1–8.0 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] for CHNOS: calc. 403.09) .

Advanced: How can researchers resolve contradictions between observed solubility data and computational predictions for this compound?

Answer:

Discrepancies often arise from solvent polarity or protonation states. Methodological steps:

Experimental Solubility Screening : Test in DMSO, DMF, and aqueous buffers (pH 2–10). notes that Fmoc-amino acids with heterocycles exhibit pH-dependent solubility (e.g., poor solubility below pH 5) .

Computational Refinement : Adjust COSMO-RS or DFT models to account for tautomeric forms of the thiazole ring .

Co-solvent Systems : Add 10–20% acetonitrile or PEG-400 to aqueous buffers to enhance solubility without destabilizing the Fmoc group .

Basic: What are the critical storage conditions to maintain Fmoc-2-aminothiazole-4-acetic acid stability?

Answer:

- Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers. Aqueous solutions should be prepared fresh or lyophilized .

- Light Sensitivity : Protect from UV light, as Fmoc groups degrade under prolonged exposure .

Advanced: What strategies are effective for incorporating this compound into peptide sequences with acid-sensitive residues?

Answer:

- Orthogonal Protection : Use ivDde or Alloc protection for lysine/histidine side chains to prevent acidolysis during Fmoc removal .

- Mild Deprotection : Replace TFA with 1% TFA in DCM for shorter cleavage times (≤2 hours) .

- Post-Synthetic Modification : Introduce thiazole-containing residues via native chemical ligation or click chemistry to bypass acidic conditions .

Basic: How can researchers validate the integrity of the thiazole ring during peptide assembly?

Answer:

- FT-IR Spectroscopy : Confirm the C=N stretch (1650–1600 cm) and C-S-C vibrations (700–600 cm) .

- Circular Dichroism (CD) : Monitor conformational changes in peptides; thiazole rings induce distinct CD signatures at 220–240 nm .

Advanced: What computational tools are suitable for predicting the conformational impact of Fmoc-2-aminothiazole-4-acetic acid in peptide design?

Answer:

- Molecular Dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., GROMACS) to assess thiazole-induced rigidity .

- Docking Studies : Use AutoDock Vina to evaluate interactions with biological targets (e.g., kinase active sites) .

- QM/MM Calculations : Model electronic effects of the thiazole ring on peptide backbone polarization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.